molecular formula C21H18FN5O2 B11284788 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11284788
M. Wt: 391.4 g/mol
InChI Key: IEKCFEJWVSFZNY-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-4(3H)-quinazolinone , belongs to the quinazolinone family. Its chemical formula is C₁₅H₁₁FN₂O with a molecular weight of approximately 254.27 g/mol . Quinazolinones exhibit diverse biological activities and are of interest in medicinal chemistry.

Preparation Methods

Industrial Production:: Unfortunately, information regarding large-scale industrial production methods for this compound is scarce. It is likely that research laboratories synthesize it on a smaller scale for scientific investigations.

Chemical Reactions Analysis

Reactivity:: 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione may undergo various chemical reactions, including:

    Substitution reactions: The fluorine atom in the benzyl group could be replaced by other functional groups.

    Oxidation and reduction reactions: These can modify the imidazoquinazolinone core.

    Cyclization reactions: Formation of fused ring systems.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:

    Substitution: Use nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Oxidation/Reduction: Employ oxidizing or reducing agents (e.g., Pd/C, NaBH₄).

    Cyclization: Catalysts (e.g., Lewis acids) and elevated temperatures.

Major Products:: The major products would be derivatives of the parent compound, resulting from the above reactions.

Scientific Research Applications

    Medicinal Chemistry: Exploration as a lead compound for drug development.

    Biology: Investigation of its effects on cellular processes.

    Chemistry: As a building block for more complex molecules.

    Industry: Possible use in materials science or catalysis.

Mechanism of Action

The precise mechanism of action remains elusive due to limited data. further research could elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are challenging without direct data, researchers may compare this compound with related quinazolinones. Some similar compounds include:

    3-(2-fluorobenzyl)-6-iodo-4(3H)-quinazolinone: .

  • Other quinazolinone derivatives with varying substituents.

Properties

Molecular Formula

C21H18FN5O2

Molecular Weight

391.4 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H18FN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-7-5-6-10-16(14)22)26-12-11-25(20(26)23-18)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3

InChI Key

IEKCFEJWVSFZNY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)C5=CC=CC=C5

Origin of Product

United States

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